molecular formula C31H18ClN3O3 B11148368 (3Z)-3-{(2E)-[3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-ylidene]hydrazinylidene}-1,3-dihydro-2H-indol-2-one

(3Z)-3-{(2E)-[3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-ylidene]hydrazinylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11148368
M. Wt: 515.9 g/mol
InChI Key: OFWDKMWOTFXDNC-RIHQVDFKSA-N
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Description

The compound “(3Z)-3-{2-[(7E)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZIN-1-YLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE” is a complex organic molecule that features multiple aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the furo[3,2-g]chromene core, the introduction of the chlorophenyl and phenyl groups, and the final formation of the indole-2-one structure. Each step would require specific reagents, catalysts, and conditions, such as:

    Formation of the furo[3,2-g]chromene core: This might involve cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the chlorophenyl and phenyl groups: These steps could involve Friedel-Crafts acylation or alkylation reactions.

    Formation of the indole-2-one structure: This could be achieved through cyclization reactions involving hydrazine derivatives.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic routes to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and heterocyclic structures can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents on the aromatic rings can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of quinones, while reduction could yield various reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a subject of interest for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, the compound could be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological macromolecules could be studied to understand its mechanism of action.

Medicine

In medicine, the compound might be explored for its potential therapeutic applications. Its unique structure could make it a candidate for drug development, particularly if it shows promising biological activities.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its complex aromatic structure. It might also find applications in the development of new catalysts or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes, receptors, or other proteins to exert its effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with multiple aromatic rings and heterocyclic structures, such as:

  • (3Z)-3-{2-[(7E)-3-(4-METHOXYPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZIN-1-YLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3Z)-3-{2-[(7E)-3-(4-NITROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZIN-1-YLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which might impart unique chemical and biological properties

Properties

Molecular Formula

C31H18ClN3O3

Molecular Weight

515.9 g/mol

IUPAC Name

(3Z)-3-[(E)-[3-(4-chlorophenyl)-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazinylidene]-1H-indol-2-one

InChI

InChI=1S/C31H18ClN3O3/c32-20-12-10-19(11-13-20)25-17-37-27-16-28-23(14-24(25)27)22(18-6-2-1-3-7-18)15-29(38-28)34-35-30-21-8-4-5-9-26(21)33-31(30)36/h1-17H,(H,33,35,36)/b34-29+

InChI Key

OFWDKMWOTFXDNC-RIHQVDFKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=N\N=C/3\C4=CC=CC=C4NC3=O)/OC5=CC6=C(C=C25)C(=CO6)C7=CC=C(C=C7)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN=C3C4=CC=CC=C4NC3=O)OC5=CC6=C(C=C25)C(=CO6)C7=CC=C(C=C7)Cl

Origin of Product

United States

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